Tributyltin benzoate

Übersicht

Beschreibung

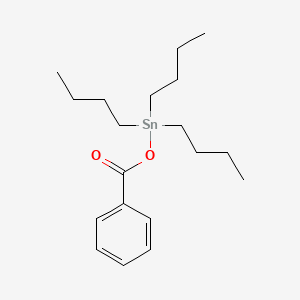

Tributyltin benzoate is an organotin compound with the chemical formula C19H32O2Sn. It belongs to the class of tributyltin compounds, which are known for their use as biocides and antifouling agents. These compounds contain three butyl groups covalently bonded to a tin atom, with a benzoate group attached to the tin atom. This compound has been widely studied for its toxicological properties and its impact on marine environments .

Vorbereitungsmethoden

Tributyltin benzoate can be synthesized through various methods. One common synthetic route involves the reaction of tributyltin chloride with sodium benzoate in an organic solvent such as toluene. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar reactions but on a larger scale, with additional steps for purification and quality control .

Analyse Chemischer Reaktionen

Tributyltin benzoate undergoes several types of chemical reactions, including:

Oxidation: Tributyltin compounds can be oxidized to form tributyltin oxides.

Reduction: These compounds can be reduced to form tributyltin hydrides.

Substitution: This compound can undergo substitution reactions where the benzoate group is replaced by other ligands such as halides or alkoxides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides and alkoxides. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Biocidal Applications

Anti-fouling Agents

Tributyltin compounds, including tributyltin benzoate, have historically been used as anti-fouling agents in marine paints. These compounds prevent the growth of marine organisms on ship hulls, thereby enhancing the longevity and performance of vessels. However, due to environmental concerns regarding toxicity and bioaccumulation, many applications of tributyltin have been phased out or restricted in recent years .

Microbicides in Agriculture and Industry

this compound is utilized as a microbicide in various industries, including agriculture as a fungicide and pesticide. Its effectiveness against a broad spectrum of microorganisms makes it valuable in preserving materials like wood and in the paper industry . The compound's mechanism involves disrupting cellular functions in target organisms, which leads to their death.

Catalytic Applications

Polymer Stabilization

In polymer chemistry, tributyltin compounds serve as stabilizers for polyvinyl chloride (PVC) and other plastics. They help enhance the thermal stability and processing characteristics of these materials. The use of tributyltin as a catalyst in various polymerization processes has also been documented, although safety regulations have limited its use due to toxicity concerns .

Biomedical Research

Endocrine Disruption Studies

Tributyltin is recognized as an endocrine disruptor, affecting hormonal systems in various species. Recent studies have shown its impact on lipid metabolism and reproductive health in aquatic organisms. For example, exposure to tributyltin has led to lipotoxicity responses in fish ovaries, indicating potential risks to reproductive functions .

Anticancer Potential

Emerging research suggests that tributyltin derivatives may possess anticancer properties. A study demonstrated that certain tributyltin compounds exhibited higher cytotoxicity compared to conventional chemotherapeutic agents like cisplatin. These compounds were found to inhibit glucose uptake in cancer cells, indicating a novel mechanism of action that warrants further investigation .

Data Summary

Case Studies

-

Marine Environment Impact Study

A comprehensive study assessed the presence of tributyltin in marine ecosystems and its effects on aquatic life. The findings indicated significant bioaccumulation in marine organisms, leading to regulatory changes regarding its use in anti-fouling paints . -

Toxicological Assessment of Tributyltin Compounds

Research conducted by the Agency for Toxic Substances and Disease Registry highlighted the acute effects of tributyltin exposure on mammalian models, showcasing symptoms ranging from neurological impacts to reproductive toxicity . This study underlined the need for strict safety measures when handling tributyltin compounds.

Wirkmechanismus

The mechanism of action of tributyltin benzoate involves its interaction with nuclear receptors such as the retinoid-X receptor (RXR) and the peroxisome proliferator-activated receptor gamma (PPARγ). These interactions lead to alterations in reproductive, developmental, and metabolic pathways at the organism level . The compound’s ability to disrupt endocrine functions is a key aspect of its biological activity .

Vergleich Mit ähnlichen Verbindungen

Tributyltin benzoate can be compared with other tributyltin derivatives such as:

- Tributyltin chloride

- Tributyltin oxide

- Tributyltin fluoride

- Tributyltin methacrylate

- Tributyltin linoleate

- Tributyltin naphthenate

- Tributyltin phosphate

What sets this compound apart is its specific use in antifouling applications and its unique toxicological profile . While other tributyltin compounds share similar properties, the benzoate group in this compound provides distinct chemical and biological characteristics .

Biologische Aktivität

Tributyltin benzoate (TBTB) is an organotin compound that has garnered attention due to its varied biological activities, including cytotoxicity, effects on aquatic life, and potential applications in biocides. This article explores the biological activity of TBTB, highlighting its mechanisms of action, effects on different organisms, and implications for environmental and health safety.

Chemical Structure and Properties

- Chemical Formula : C₁₉H₃₂O₂Sn

- Molecular Weight : 360.12 g/mol

- CAS Number : 16682834

Cytotoxicity

Research indicates that TBTB exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that TBTB can induce autophagy through endoplasmic reticulum (ER) stress, leading to increased reactive oxygen species (ROS) production in colon cancer cells. This was evidenced by a dose-dependent inhibition of cell viability in cultured cells, with notable effects observed at concentrations as low as 5 µM .

Table 1: Cytotoxic Effects of TBTB on Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| CAL-27 | 1.25 | 90 |

| CAL-27 | 5 | 70 |

| CAL-27 | 10 | 50 |

| MCF-10A | 5 | 10 |

| MCF-10A | 10 | 0 |

Hemolytic Activity

TBTB has been shown to induce hemolysis in red blood cells (RBCs). In vitro studies revealed that increasing concentrations of TBTB lead to significant lysis of erythrocytes, with a marked increase in hemolytic activity observed at concentrations above 1 µM. The mechanism involves alterations in the physicochemical properties of the RBC membrane, resulting in morphological changes from discocytes to spherocytes .

Environmental Impact

Tributyltin compounds, including TBTB, are primarily used as biocides in antifouling paints and agricultural applications. However, their environmental persistence raises concerns regarding their impact on non-target organisms. For instance, exposure to tributyltin has been linked to imposex (the development of male characteristics in female mollusks) and altered endocrine functions in fish populations .

Case Study: Zebrafish Exposure

A study investigating the transcriptomic effects of TBT exposure in zebrafish revealed significant changes in gene expression related to lipid metabolism and steroid biosynthesis pathways. A total of 3,238 genes were differentially expressed following exposure to TBT at concentrations as low as 1.7 nM, indicating a profound impact on developmental processes and potential obesogenic effects .

Table 2: Differential Gene Expression in Zebrafish Exposed to TBT

| Gene Cluster | Number of Genes | Functional Pathways Affected |

|---|---|---|

| Cluster A | 1,703 | Immune response, inflammatory response |

| Cluster B | 1,535 | Developmental processes |

Applications and Regulatory Considerations

Due to its potent biological activity, TBTB is utilized as a microbicide in various industries including paper manufacturing and agriculture. However, regulatory bodies have raised concerns regarding its toxicity and environmental persistence. The use of tributyltin compounds has been restricted or banned in many regions due to their adverse effects on marine life and potential human health risks .

Eigenschaften

IUPAC Name |

tributylstannyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h1-5H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEAPPHORMOWPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034981 | |

| Record name | Tributyltin benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Gelest MSDS] | |

| Record name | Tributyltin benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000015 [mmHg] | |

| Record name | Tributyltin benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4342-36-3 | |

| Record name | Tributyltin benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4342-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyltin benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004342363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIBUTYLTIN BENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, tributylstannyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyltin benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylstannyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.